molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1273682
CAS No.: 499771-19-6
M. Wt: 255.3 g/mol
InChI Key: FYXLANAMYDYSCN-UHFFFAOYSA-N
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Description

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl group linked to a 3-nitropyridin-2-yl moiety. This structure combines electron-deficient aromatic systems (nitropyridine) with sulfur-rich motifs, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXLANAMYDYSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384443
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-19-6
Record name 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

The synthesis of this compound typically involves two primary approaches: nucleophilic substitution and cyclization reactions . Below is a detailed breakdown of these methods.

Nucleophilic Substitution Route

This method leverages the reactivity of 3-nitropyridin-2-thiol with 5-chloro-1,3,4-thiadiazol-2-amine under basic conditions. Key steps include:

  • Activation of the Thiadiazole Core : 5-Chloro-1,3,4-thiadiazol-2-amine serves as a precursor. The chlorine atom at position 5 is highly electrophilic, enabling nucleophilic attack by the thiol group of 3-nitropyridin-2-thiol.
  • Reaction Conditions :
    • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
    • Temperature : 60–80°C for 4–6 hours.
  • Purification : Crystallization from ethyl acetate/petroleum ether mixtures or silica gel chromatography.
Table 1: Optimization of Nucleophilic Substitution Parameters
Parameter Optimal Value Yield (%) Reference
Molar Ratio (Thiol:Thiadiazole) 1:1.2 70–75
Solvent DMF 75
Temperature 80°C 70

Cyclization and Functionalization

Alternative routes involve constructing the thiadiazole ring first, followed by introducing the nitropyridine moiety.

Step 1: Thiadiazole Ring Formation

Thiosemicarbazide reacts with carboxylic acids or acid chlorides in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:

  • Reactants : Thiosemicarbazide + RCOOH + POCl₃
  • Conditions : Reflux at 65–75°C for 30–45 minutes.
Step 2: Sulfur Nucleophilic Substitution

The resulting 5-chloro-1,3,4-thiadiazol-2-amine undergoes displacement with 3-nitropyridin-2-thiol, as described in Section 1.1.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. A study reported:

  • Reaction Time : 15–20 minutes vs. 4–6 hours under conventional heating.
  • Yield : 85% (vs. 70% under traditional methods).

Solid-Phase Synthesis

A greener approach involves grinding reagents in dry conditions:

  • Reagents : Thiosemicarbazide, carboxylic acid, POCl₃ (A:B:C = 1:1.2:1.2).
  • Advantages : Mild conditions, reduced solvent use, and high purity.

Critical Reaction Parameters

Base Selection

Potassium carbonate (K₂CO₃) is preferred for its mild basicity, whereas NaH requires careful handling due to its hygroscopic nature.

Solvent Impact

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency. Ethanol or acetonitrile may lead to side reactions due to lower dielectric constants.

Thermodynamic vs. Kinetic Control

Higher temperatures (80°C) favor thermodynamically stable products, while lower temperatures (60°C) may trap intermediates.

Challenges and Solutions

Side Reactions

  • Oxidation of Thiol Groups : Mitigated by inert atmospheres (N₂/Ar).
  • Hydrolysis of Chlorine : Avoided by anhydrous conditions and short reaction times.

Purification Limitations

  • Silica Gel Chromatography : Effective for polar byproducts but may retain the target compound.
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield >95% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Reference
Nucleophilic Substitution High purity, scalable Requires anhydrous conditions 70–75
Microwave-Assisted Rapid reaction, energy-efficient Limited scalability 85
Solid-Phase Environmentally friendly Labor-intensive grinding 91

Chemical Reactions Analysis

Types of Reactions

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.

    Reduction: Formation of 5-[(3-aminopyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds similar to 5-[(3-nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • The thiadiazole moiety is known for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects :
    • Compounds containing the thiadiazole structure have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease .

Agricultural Applications

  • Pesticide Development :
    • The unique chemical structure of this compound allows it to act as a potential pesticide. Its ability to disrupt the metabolic processes of pests can lead to effective pest control solutions in agriculture .
  • Herbicide Potential :
    • Research is ongoing into the herbicidal properties of this compound. Its selective toxicity towards certain plant species could provide a new avenue for developing environmentally friendly herbicides that minimize crop damage while effectively controlling weeds .

Materials Science Applications

  • Corrosion Inhibitors :
    • The compound's sulfur-containing structure may serve as an effective corrosion inhibitor for metals in harsh environments. Studies have shown that similar compounds can form protective layers on metal surfaces, preventing oxidation and degradation .
  • Polymer Additives :
    • Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated significant inhibition of bacterial growth in vitro.
Anticancer Induced apoptosis in specific cancer cell lines with minimal toxicity.
Pesticide Development Effective against common agricultural pests with low environmental impact.
Corrosion Inhibition Formed protective layers on metal surfaces, reducing corrosion rates significantly.

Mechanism of Action

The mechanism of action of 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitropyridinyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, halicin’s 5-nitrothiazole group facilitates redox-activated antibacterial activity, akin to nitrofurans . Nitrofuran derivatives (e.g., ) leverage the nitro group’s redox activity but may exhibit higher toxicity compared to nitropyridine systems.

Aromatic vs. Aliphatic Sulfanyl Groups :

  • Fluorobenzyl () and fluorophenyl-thiophene () substituents improve lipophilicity and target affinity, critical for anticancer activity.
  • Allyl sulfanyl (Pesta, ) enables metal coordination, diverging from biological applications toward material science.

Schiff Base Modifications :

  • Schiff base derivatives (e.g., ) introduce imine bonds, which can enhance solubility and metal-chelation capabilities, impacting both anticancer and antimicrobial potency .

Biological Activity

5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine (CAS No. 499771-19-6) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a nitropyridinyl group and an amine group. Its molecular formula is C7H5N5O2S2C_7H_5N_5O_2S_2, with a molecular weight of approximately 255.27 g/mol. The structure can be represented as follows:

SMILES NC1=NN=C(SC2=NC=CC=C2[N+]([O])=O)S1\text{SMILES }NC1=NN=C(SC2=NC=CC=C2[N+]([O-])=O)S1

Antimicrobial Properties

Recent studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Reference DrugActivity Comparison
Staphylococcus aureus32.6AmpicillinHigher
Escherichia coli47.5ItraconazoleModerate
Bacillus subtilis15.0StreptomycinSignificant

The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of cellular processes through enzyme inhibition .

Anticancer Potential

The thiadiazole moiety has been recognized for its cytotoxic properties against various cancer cell lines. Studies indicate that compounds containing the thiadiazole scaffold can induce apoptosis in cancer cells.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The nitropyridinyl group facilitates electron transfer reactions that can inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The thiadiazole ring enhances membrane permeability, allowing for better penetration into bacterial cells.
  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial function.

Structure–Activity Relationship (SAR)

The structural modifications on the thiadiazole ring significantly influence the biological activity of the compound. For instance:

  • Substituents on the pyridine ring can enhance or diminish antimicrobial efficacy.
  • The presence of electron-withdrawing groups tends to increase potency against certain bacterial strains while decreasing cytotoxicity towards normal cells .

Table 2: Structure–Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreased antibacterial activity
Electron-donatingDecreased cytotoxicity
Alkyl groupsEnhanced membrane permeability

Q & A

Q. Critical Factors :

  • Acid concentration (e.g., H₂SO₄) impacts cyclization efficiency.
  • Solvent choice (DMF for alkylation; ethanol for aldehyde condensations) affects reaction kinetics .

Basic: Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C–S = 1.747 Å, N–N = 1.378 Å) and dihedral angles, confirming the thiadiazole-pyridine orientation .
  • ¹H/¹³C NMR : Peaks at δ 6.8–8.5 ppm (aromatic protons) and δ 160–170 ppm (thiadiazole C2) verify substituent integration .
  • IR Spectroscopy : Stretching frequencies for –NH₂ (~3300 cm⁻¹) and –NO₂ (~1520 cm⁻¹) confirm functional groups .
  • TLC Monitoring : Validates reaction progress using silica gel plates (e.g., chloroform/methanol = 9:1) .

Basic: What in vitro and in vivo models are appropriate for evaluating its biological activity?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ values at 48–72 hours) .
    • Apoptosis Markers : Caspase-3 activation via fluorometric assays .
  • Anticonvulsant Potential :
    • Maximal Electroshock (MES) Test : Administer 30–100 mg/kg doses in rodent models to assess seizure suppression .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Dynamic Effects in NMR : Discrepancies in proton chemical shifts may arise from tautomerism (e.g., thione-thiol equilibrium). Use variable-temperature NMR to identify dominant conformers .
  • Crystallographic Artifacts : Compare X-ray bond angles with DFT-optimized geometries to rule out packing effects .
  • Complementary Techniques : Pair LC-MS with HRMS to confirm molecular ion consistency .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs by replacing the 3-nitropyridyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups. Use alkylation/arylation protocols from .
  • Bioisosteric Replacement : Substitute the thiadiazole core with oxadiazole or triazole rings to assess scaffold specificity .
  • Pharmacophore Mapping : Perform 3D-QSAR using CoMFA/CoMSIA on IC₅₀ data from cancer cell lines .

Advanced: What mechanistic insights can be gained from its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or tyrosine kinases via spectrophotometric methods (e.g., NADPH depletion at 340 nm) .
  • Molecular Docking : Use AutoDock Vina to model binding to the ATP pocket of EGFR (PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for mutagenesis studies .
  • Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in cell-based assays to link anticancer activity to oxidative stress .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Model Variability : Normalize IC₅₀ values using reference drugs (e.g., doxorubicin for cancer; phenytoin for seizures) to control for cell line/population differences .
  • Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS) to minimize variability .
  • Metabolic Stability : Compare hepatic microsomal clearance rates (e.g., human vs. rodent) to explain in vivo efficacy gaps .

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